2-[(2,4-Dimethylphenyl)methylidene]propanedinitrile
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Overview
Description
2-[(2,4-Dimethylphenyl)methylidene]propanedinitrile is an organic compound with the molecular formula C12H10N2. It is known for its applications in various fields such as chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a benzylidene group substituted with two methyl groups at the 2 and 4 positions and a propanedinitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethylphenyl)methylidene]propanedinitrile typically involves the condensation reaction between 2,4-dimethylbenzaldehyde and malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethylphenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-[(2,4-Dimethylphenyl)methylidene]propanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound serves as a reference substance for drug impurities and reagents in biological studies.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethylphenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethylbenzylidene)malononitrile: Similar in structure but with different substituents.
(2,4-Dimethylbenzylidene)acetone: Contains an acetone group instead of propanedinitrile.
(2,4-Dimethylbenzylidene)benzaldehyde: Features a benzaldehyde group.
Uniqueness
2-[(2,4-Dimethylphenyl)methylidene]propanedinitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C12H10N2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-[(2,4-dimethylphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H10N2/c1-9-3-4-12(10(2)5-9)6-11(7-13)8-14/h3-6H,1-2H3 |
InChI Key |
OCKQQTWVONOSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C(C#N)C#N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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